3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone
Overview
Description
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone (3-Br-3'-TFPP) is an organic compound with a variety of applications in scientific research. It has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Natural Product Synthesis
This compound is used in the synthesis of natural products. It is an efficient starting material for more complex natural products due to its easily accessible 3-phenylcoumarin structure bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
Medicinal Chemistry
Coumarins, a superfamily of heterocyclic compounds to which this compound belongs, have been studied for uses in medicinal chemistry . They are used in the development of new drugs and therapies.
Metabolism Studies
This compound is also used in metabolism studies . Researchers use it to understand how the body processes certain substances, which can be crucial in drug development and understanding disease mechanisms.
Dye Manufacturing
Coumarins have been utilized as dyes . The compound’s unique structure and properties could make it useful in the creation of new dyes.
Synthesis of Monoisomeric Phthalocyanines
This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These are important in various fields, including electronics and photovoltaics.
Organic Synthesis
It plays an important role as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff, and in organic synthesis .
properties
IUPAC Name |
3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPCPUURSBGUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180287 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898760-54-8 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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